molecular formula C19H19N3O4S B6581954 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine CAS No. 1212790-16-3

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine

Cat. No.: B6581954
CAS No.: 1212790-16-3
M. Wt: 385.4 g/mol
InChI Key: CMTCXDVSHDCHDW-GXDHUFHOSA-N
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Description

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine is a novel compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound combines various functional groups, including furan, oxadiazole, sulfonyl, and piperidine, which endows it with a range of reactive sites and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine typically involves multi-step reactions The process starts with the preparation of the furan and oxadiazole intermediates, followed by their condensation with a piperidine derivative under controlled reaction conditionsIndustrial Production Methods : For industrial-scale production, the synthesis involves optimization of reaction conditions to ensure high yield and purity. This includes precise control over temperature, pH, and solvent selection, often employing catalytic agents to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : Typical reagents used in these reactions include strong oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminium hydride), and substitution reagents (such as alkyl halides). Major Products : Depending on the reaction, the major products formed can include modified versions of the original compound with altered functional groups, such as hydroxylated, aminated, or halogenated derivatives.

Scientific Research Applications

Chemistry: : In chemistry, the compound is used as a precursor for synthesizing more complex molecules due to its reactive sites. Biology Medicine : The compound's unique structure makes it a candidate for drug development, particularly in targeting specific cellular pathways. Industry : In the industrial sector, it is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The furan and oxadiazole rings interact with active sites on proteins, while the sulfonyl and piperidine groups enhance binding affinity and specificity. This multi-target approach allows it to modulate various biological pathways, making it useful in research and therapeutic applications.

Comparison with Similar Compounds

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine is unique due to its combination of functional groups. Similar compounds may include:

  • 4-(2-furyl)-1,3,4-oxadiazole derivatives

  • Sulfonyl piperidine compounds

  • Phenylethene-based structures What sets this compound apart is its multi-functional nature, allowing for diverse chemical reactivity and biological activity.

Similar Compounds

  • Sulfonyl piperidine analogs

  • Phenylethene-based compounds

Hope this article provides a comprehensive understanding of this compound

Properties

IUPAC Name

2-(furan-2-yl)-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-27(24,14-10-15-5-2-1-3-6-15)22-11-8-16(9-12-22)18-20-21-19(26-18)17-7-4-13-25-17/h1-7,10,13-14,16H,8-9,11-12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTCXDVSHDCHDW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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